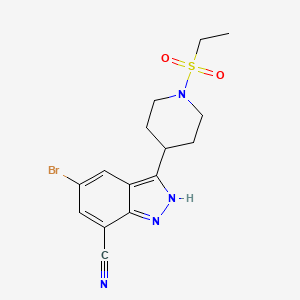![molecular formula C15H12ClFO3 B1454278 4-[(3-氟苄基)氧基]-3-甲氧基苯甲酰氯 CAS No. 1160250-03-2](/img/structure/B1454278.png)
4-[(3-氟苄基)氧基]-3-甲氧基苯甲酰氯
描述
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12ClFO3. It is a benzoyl chloride derivative, characterized by the presence of a fluorobenzyl group and a methoxy group attached to the benzoyl chloride core. This compound is of interest in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials.
准备方法
The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Synthetic Route:
Esterification: 4-hydroxy-3-methoxybenzoic acid reacts with 3-fluorobenzyl chloride in the presence of potassium carbonate to form the ester.
Chlorination: The ester is treated with thionyl chloride or oxalyl chloride to yield 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Products: Amides, esters, thioesters.
-
Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid.
Reagents: Water or aqueous base.
Conditions: Mild heating.
Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Reduction: The carbonyl group can be reduced to the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions.
Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
作用机制
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorobenzyl and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar compounds include other benzoyl chloride derivatives with varying substituents on the benzene ring. For example:
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
- 4-[(3-Methylbenzyl)oxy]-3-methoxybenzoyl chloride
Uniqueness:
- The presence of the fluorobenzyl group in 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems.
- The methoxy group provides additional steric and electronic effects, influencing the compound’s overall chemical behavior.
属性
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYORBDKEWUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)



![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)



![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)
